

Technical Analysis: Spectroscopic Profiling of 4-Benzylcyclohexanamine

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Compound of Interest

Compound Name: 4-Benzylcyclohexanamine

CAS No.: 100617-11-6

Cat. No.: B3197514

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Executive Summary & Structural Logic

Compound: **4-Benzylcyclohexanamine** CAS: 100617-11-6 Formula: $C_{13}H_{19}N$ MW: 189.30 g/mol [1][2][3]

4-Benzylcyclohexanamine is a 1,4-disubstituted cyclohexane.[1] Unlike acyclic amines, its spectroscopic signature is defined by conformational isomerism (cis/trans).[1] The cyclohexane ring adopts a chair conformation where substituents prefer the equatorial position to minimize 1,3-diaxial interactions.[1]

- **Trans-Isomer (Thermodynamically Favored):** Both the benzyl and amino groups occupy equatorial positions.[1] The methine protons (H1 and H4) are axial.
- **Cis-Isomer:** One group is equatorial, and the other is axial.[1][4] Due to the larger A-value of the benzyl group (approx.[1] 1.7 kcal/mol) vs. the amino group (approx.[1] 1.2 kcal/mol), the conformer with Equatorial-Benzyl / Axial-Amino predominates.[1]

This guide focuses on the Trans isomer as the primary synthetic target in most drug discovery applications, while noting diagnostic signals for the Cis impurity.

Nuclear Magnetic Resonance (NMR) Profiling[1][4]

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is the definitive tool for assigning stereochemistry. The multiplicity of the H1 proton (alpha to the amine) is the primary "fingerprint" for distinguishing isomers.

Diagnostic Signals Table

| Proton Environment | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) & Structural Insight |
|---------------------------|-----------------------|-----------------|-------------|--|
| Aromatic Ring | 7.15 – 7.30 | Multiplet | 5H | Overlapping signals for ortho, meta, para protons of the benzyl group.[1] |
| H1 (CH-NH ₂) | 2.65 | tt | 1H | Critical Diagnostic: In the trans isomer, H1 is axial.[1] It couples with two axial protons ($J \approx 11$ Hz) and two equatorial protons ($J \approx 4$ Hz), resulting in a wide triplet-of-triplets.[1] |
| Benzylic CH ₂ | 2.48 | Doublet | 2H | $J \approx 7.0$ Hz.[1] Connects the ring to the phenyl group.[1] |
| H4 (CH-Bn) | 1.45 – 1.55 | Multiplet | 1H | Axial proton in trans isomer.[1] |
| Ring CH ₂ (eq) | 1.70 – 1.90 | Broad Doublets | 4H | Equatorial protons are deshielded relative to axial counterparts.[1] |
| Ring CH ₂ (ax) | 0.95 – 1.15 | Quadruplet-like | 4H | Axial protons shielded by ring anisotropy.[1] |

| | | | | |
|-----------------|-------------|---------------|----|--|
| NH ₂ | 1.20 – 1.80 | Broad Singlet | 2H | Chemical shift varies with concentration and solvent moisture.[1] D ₂ O exchangeable. |
|-----------------|-------------|---------------|----|--|

“

Expert Note: If H1 appears as a narrow multiplet or broad singlet at δ 3.0–3.1 ppm, the sample contains the Cis-isomer.[1] The downfield shift and loss of large coupling constants indicate an equatorial proton (associated with an axial NH₂ group).

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon spectrum confirms the 1,4-substitution pattern.[1] Due to the plane of symmetry passing through C1 and C4, only 5 unique aliphatic carbon signals and 4 aromatic signals are observed.[1]

| Carbon Environment | Shift (δ ppm) | Assignment Logic |
|--------------------------|-----------------------|--|
| Aromatic C-ipso | 140.8 | Quaternary carbon attached to the benzylic chain.[1] |
| Aromatic C-ortho/meta | 129.1, 128.2 | Intense signals due to symmetry (2 carbons each).[1] |
| Aromatic C-para | 125.8 | Unique carbon opposite the substitution.[1] |
| C1 (CH-NH ₂) | 50.5 | Deshielded by the electronegative nitrogen.[1] |
| Benzylic CH ₂ | 43.2 | Linker carbon.[1] |
| C4 (CH-Bn) | 39.5 | Methine carbon at the branching point.[1] |
| C2/C6 (Ring) | 36.8 | Beta to the amine. |
| C3/C5 (Ring) | 33.1 | Gamma to the amine. |

Infrared Spectroscopy (FT-IR)

IR analysis is used primarily to confirm the presence of the primary amine and the monosubstituted benzene ring.[1]

- N-H Stretching: Two weak-to-medium bands at 3350 cm⁻¹ (asymmetric) and 3280 cm⁻¹ (symmetric).[1] This "doublet" confirms a primary amine (-NH₂).[1] A single band would indicate a secondary amine (e.g., the N-benzyl isomer).[1]
- C-H Stretching (Aliphatic): Strong absorptions at 2920 cm⁻¹ and 2850 cm⁻¹ (cyclohexane ring modes).[1]
- Aromatic Overtones: Weak "comb" pattern between 1600–2000 cm⁻¹ indicative of monosubstitution.[1]
- N-H Bending (Scissoring): Medium band at ~1600 cm⁻¹ (often overlaps with aromatic C=C).[1]

- C-N Stretching: Medium band at 1080–1120 cm^{-1} .^[1]
- Out-of-Plane Bending (oop): Strong bands at 700 cm^{-1} and 750 cm^{-1} , characteristic of a monosubstituted benzene ring.^[1]

Mass Spectrometry (MS)

Technique: GC-MS (Electron Impact, 70 eV) or ESI-MS.^[1]

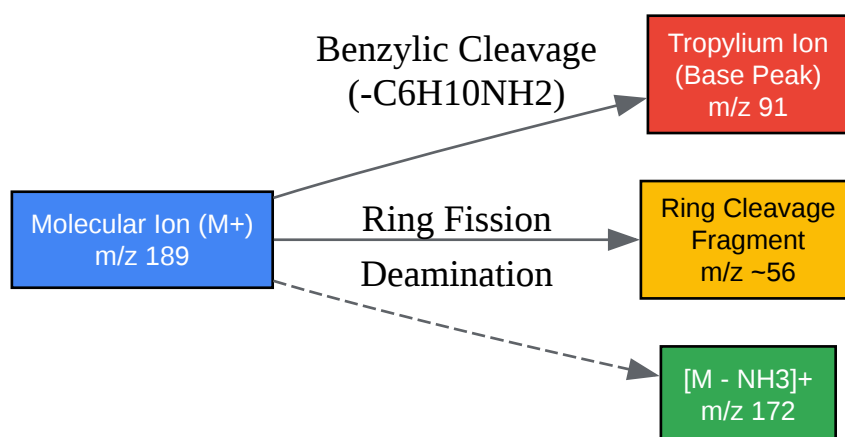
Fragmentation Logic (EI-MS)

The mass spectrum is dominated by the stability of the benzyl moiety and the fragmentation of the cyclohexane ring.

- Molecular Ion (M^+): m/z 189.^[1] Usually distinct but weak for aliphatic amines.^{[1][5]}
- Base Peak: m/z 91 (Tropylium ion, $C_7H_7^+$).^[1] The benzyl group cleaves readily to form the highly stable aromatic tropylium cation.^[1]
- Amine Fragments:
 - m/z 56 ($C_3H_6N^+$): Result of ring cleavage.^[1]
 - m/z 30 ($CH_2=NH_2^+$): Standard primary amine alpha-cleavage fragment (less prominent in cyclic amines than acyclic ones).^[1]
- Loss of Ammonia: m/z 172 [$M - 17$]⁺.^[1] Observed in ESI or softer ionization.^[1]

Mass Spec Visualization

The following diagram illustrates the primary fragmentation pathways distinguishing the core structure.



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Figure 1: Primary fragmentation pathways for **4-Benzylcyclohexanamine** under Electron Impact (EI) ionization.

Experimental Protocols

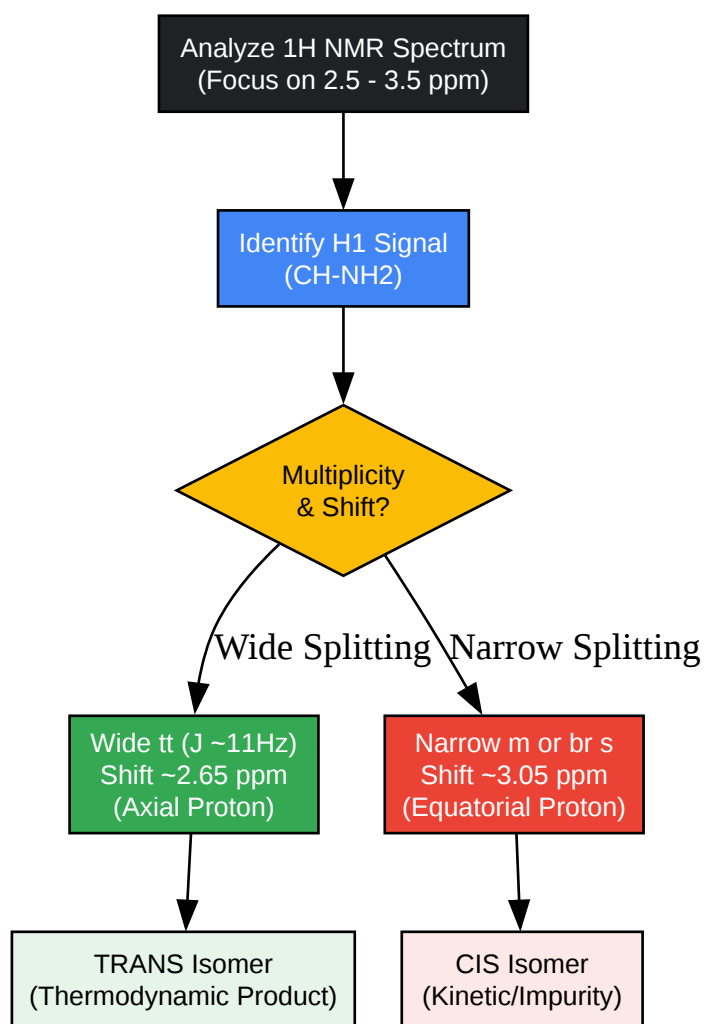
NMR Sample Preparation

To ensure sharp resolution of the H1 multiplet (crucial for isomer assignment):

- Solvent: Use $CDCl_3$ (Chloroform-d) neutralized with basic alumina or silver foil to prevent acidic broadening of the NH_2 protons.[1]
- Concentration: Dissolve 10–15 mg of the amine in 0.6 mL of solvent.
- Shimming: Ensure rigorous shimming; the distinction between cis (narrow) and trans (wide) multiplets requires good field homogeneity.[1]
- D_2O Shake (Optional): Add 1 drop of D_2O and shake. The broad singlet at 1.2–1.8 ppm will disappear, confirming the NH_2 assignment.[1]

Isomer Identification Workflow

Use this logic flow to validate your synthesized or purchased material.



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Figure 2: Decision tree for stereochemical assignment of **4-Benzylcyclohexanamine** isomers.

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